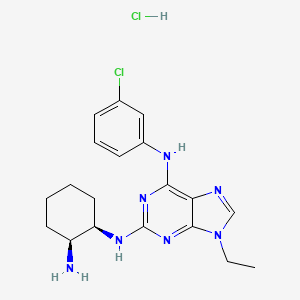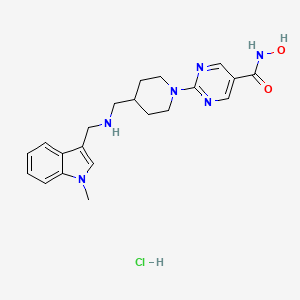
Serdemetan
Vue d'ensemble
Description
Serdemetan, également connu sous le nom de JNJ-26854165, est une nouvelle petite molécule qui a suscité un intérêt considérable dans le domaine de l’oncologie. Il a été initialement isolé pour sa capacité à induire la protéine suppresseur de tumeur p53, montrant une activité puissante dans divers modèles précliniques. This compound induit l’arrêt en phase S et l’apoptose dans les tumeurs de type sauvage et mutantes, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Serdemetan has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53 pathway and its regulation.
Biology: Investigated for its effects on cell cycle arrest and apoptosis in cancer cells.
Medicine: Undergoing clinical trials for the treatment of various cancers, including solid tumors and leukemia.
Industry: Potential use in the development of new cancer therapies and as a lead compound for drug discovery
Mécanisme D'action
Serdemetan exerce ses effets principalement par l’induction de la protéine suppresseur de tumeur p53. Il antagonise la protéine Mdm2, qui inhibe normalement p53, conduisant à des niveaux accrus de p53. Cela entraîne un arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses. De plus, this compound affecte l’axe Mdm2-HIF1α, conduisant à une diminution des niveaux d’enzymes glycolytiques et à une réduction de la survie cellulaire en conditions hypoxiques .
Composés similaires :
Nutlin-3 : Un autre antagoniste de Mdm2 qui élève les niveaux de p53 par inhibition de la liaison Mdm2-p53.
MI-219 : Un petit inhibiteur moléculaire de l’interaction Mdm2-p53.
RG7112 : Un puissant antagoniste de Mdm2 avec des mécanismes d’action similaires.
Unicité de this compound : this compound est unique en son genre par sa capacité à induire p53 dans les tumeurs de type sauvage et mutantes, ce qui en fait un composé polyvalent pour la thérapie anticancéreuse. De plus, ses effets sur l’axe Mdm2-HIF1α offrent un nouveau mécanisme d’action qui n’est pas observé avec d’autres antagonistes de Mdm2 .
Safety and Hazards
Serdemetan is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . During a study, grade 3 QTc prolongation was the most common dose-limiting toxicity and nausea (66.2%) was the most frequent treatment-emergent adverse event .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Serdemetan est synthétisé par un processus en plusieurs étapes impliquant la formation d’un cycle indole et une fonctionnalisation ultérieure. Les étapes clés incluent :
- Formation du cycle indole par synthèse d’indole de Fischer.
- Fonctionnalisation du cycle indole avec une chaîne latérale éthanamine.
- Couplage du dérivé indole avec un cycle pyridine pour former le composé final .
Méthodes de production industrielle : La production industrielle de this compound implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :
- Utilisation de réactions à rendement élevé pour minimiser les déchets.
- Utilisation de réactifs et de solvants économiques.
- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Serdemetan subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des dérivés hydroxylés.
Réduction : La réduction de this compound peut conduire à la formation de dérivés amine.
Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles indole et pyridine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, aminés et substitués de this compound, qui peuvent avoir des activités biologiques variables .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie p53 et sa régulation.
Biologie : Étudié pour ses effets sur l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses.
Médecine : En cours d’essais cliniques pour le traitement de divers cancers, y compris les tumeurs solides et la leucémie.
Industrie : Utilisation potentielle dans le développement de nouvelles thérapies anticancéreuses et comme composé de tête pour la découverte de médicaments
Propriétés
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881202-45-5 | |
| Record name | Serdemetan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serdemetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERDEMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



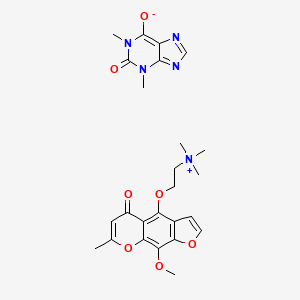
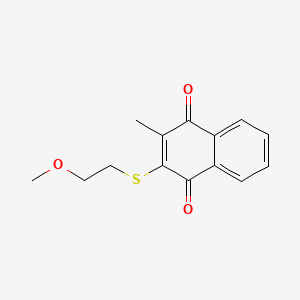
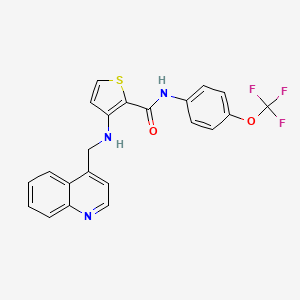
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)

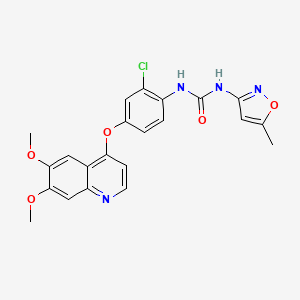
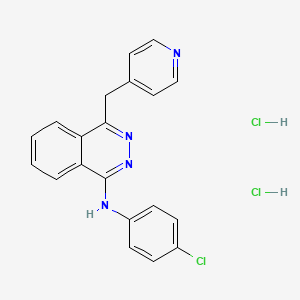
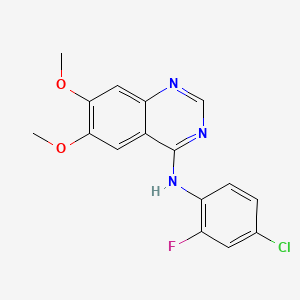
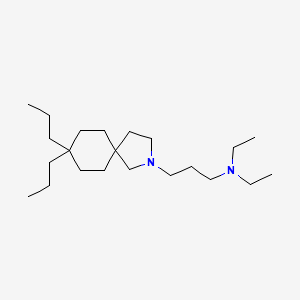
![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)
